molecular formula C₈₈H₁₆₂N₂₆O₂₂S B549707 PGLa CAS No. 102068-15-5

PGLa

カタログ番号 B549707
CAS番号: 102068-15-5
分子量: 1968.5 g/mol
InChIキー: PJRSUKFWFKUDTH-JWDJOUOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PGLa is a 21-residue peptide known for its antimicrobial activity . It is an amphiphilic α-helical membranolytic peptide from frog skin . PGLa is a copolymer of glycolide and L-lactide, abbreviated to PGLA . It is used in many long-acting drug formulations approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

PGLa is synthesized by a catalyst-mediated random ring-opening copolymerization of lactic acid and glycolic acid where both polymers link together through an ester linkage . The copolymerization of glycolide and L-lactide forms PGLa .


Molecular Structure Analysis

The PGLa peptide is known to bind to a model anionic DMPC/DMPG bilayer at a high peptide:lipid ratio that promotes PGLa dimerization . The increase in the peptide:lipid ratio suppresses PGLa helical propensity, tilts the bound peptide toward the bilayer hydrophobic core, and forces it deeper into the bilayer .


Chemical Reactions Analysis

PGLa peptides are known to interact with anionic lipid bilayers . At a high peptide:lipid ratio, PGLa binding induces weaker bilayer thinning but deeper water permeation .


Physical And Chemical Properties Analysis

PGLa is a biocompatible and biodegradable polymer . It has been used in many long-acting drug formulations .

科学的研究の応用

PGLA (Gla Peptide) Applications in Scientific Research: PGLA, also known as Gla peptide or PGLa, is a compound with a variety of applications in scientific research. Below are six unique applications, each detailed in its own section.

Antibiotic Properties

PGLA has been identified as an antibiotic peptide found in frog skin. It belongs to the magainin family and can assume an amphiphilic α-helical structure upon membrane binding. Its cationic nature allows it to have a high affinity for bacterial membranes, enabling it to permeabilize them effectively .

Cancer Treatment

PLGA-based nanoparticles (NPs) are utilized in cancer therapies for targeted drug delivery, gene therapy, hyperthermia, and photodynamic therapy. These NPs can be engineered to target specific sites within the body, ensuring safe and effective delivery of therapeutic agents .

Drug Delivery Systems

PLGA polymers are extensively used in medical applications for drug delivery. Their variable melting points and crystallinity allow for the creation of microspheres and nanoparticles that can deliver drugs in a controlled manner .

Gene Therapy

PLGA nanoparticles have been shown to effectively deliver siRNA into cellular cytoplasm, which is crucial for gene therapy applications. The shape of these nanoparticles, such as needle-shaped NPs, can influence their efficiency in crossing cellular membranes .

Antimicrobial Research

Research on PGLa peptides includes studying their binding and dimerization in anionic lipid bilayers, which is significant for understanding their antimicrobial properties and potential applications in combating antibiotic-resistant bacteria .

Biomedical Engineering

The biocompatibility and biodegradation properties of PLA and PLGA make them suitable for various biomedical applications, including the development of scaffolds for tissue engineering .

Enzyme Production

PGLA has been associated with the recombinant production of enzymes such as β-1,3-glucanase from bacterial strains like Paenibacillus sp., which has potential applications in agriculture and industry .

CRISPR-Cas9 Delivery

PLGA nanoparticles have been explored as carriers for delivering the CRISPR-Cas9 system into cells for gene editing purposes. This method shows promise for future in vivo applications of gene therapy .

Each of these fields showcases the versatility and potential of PGLA in advancing scientific research across various domains.

GenScript - PGLa SpringerOpen - PLGA-based nanoparticles for cancer treatment Nature - Binding and dimerization of PGLa peptides Springer - Recent research on PLGA/PLA microspheres Frontiers - PLGA-Based Nanoparticles in Cancer Treatment Springer - Biocompatibility and biomedical applications of poly(lactic acid) BMC Biotechnology - Recombinant production of enzymes Journal of Nanobiotechnology - Fabrication and characterization of PLGA nanoparticles

将来の方向性

There is a strong interest in understanding the mechanism of action of PGLa in the membrane . Future research could focus on exploiting the properties of PGLa through various methods of preparation for drug loading, biodistribution, target specificity, and their use in cancer treatment .

特性

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H162N26O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Met-Ala-Ser-Lys-Ala-Gly-Ala-Ile-Ala-Gly-Lys-Ile-Ala-Lys-Val-Ala-Leu-Lys-Ala-Leu-NH2

CAS RN

102068-15-5
Record name Peptide-gly-leu-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: How does PGLa interact with bacterial membranes?

A1: PGLa, due to its amphipathic nature, interacts preferentially with negatively charged bacterial membranes [, , ]. At low concentrations, it lies flat on the membrane surface (S-state) []. At higher concentrations, it tilts relative to the membrane normal (T-state) and forms dimeric structures, promoting membrane permeabilization [, ].

Q2: Does PGLa form pores in bacterial membranes?

A2: Yes, PGLa induces the formation of toroidal pores in bacterial membranes. These pores mediate the transport of ions, small molecules, and even the peptide itself across the membrane, ultimately leading to cell death [, ].

Q3: How does the transmembrane potential (TMP) affect PGLa's activity?

A3: Interestingly, higher TMP increases the population of PGLa in the tilted (T-state) orientation []. This positive feedback loop between TMP and PGLa tilt angle, driven by electrostatic interactions, likely contributes to its antimicrobial activity [].

Q4: Does PGLa exhibit synergistic activity with other antimicrobial peptides?

A4: Yes, PGLa demonstrates remarkable synergism with magainin 2, another antimicrobial peptide [, ]. They form a 1:1 complex within the membrane, significantly enhancing pore formation and membrane permeabilization compared to individual peptides [, ].

Q5: What spectroscopic techniques are used to study PGLa's structure and interactions with membranes?

A6: Circular dichroism (CD) spectroscopy is commonly used to determine PGLa's secondary structure, revealing its transition from random coil in solution to α-helix upon membrane binding [, ]. Solid-state NMR, particularly with ¹⁹F and ²H labeling, provides detailed insights into PGLa's orientation and dynamics within lipid bilayers [, ].

Q6: How does PGLa's structure influence its stability and aggregation behavior?

A7: PGLa's amphipathic α-helical structure contributes to its self-assembly and membrane interaction properties [, ]. The balance between hydrophobic and electrostatic interactions influences its stability and aggregation in solution and membrane environments [, ].

Q7: Can PGLa be incorporated into biomaterials for biomedical applications?

A8: Research suggests the potential of incorporating PGLa into biomaterials. For instance, chitosan-coated PGLA brachytherapy seed carriers incorporating PGLa showed promising biocompatibility and controlled degradation properties in in vivo studies [, ].

Q8: Does PGLa possess any catalytic activity?

A8: PGLa is primarily known for its antimicrobial activity, not its catalytic properties. Its mode of action involves membrane disruption rather than enzymatic activity.

Q9: How is computational chemistry used to study PGLa's interactions with membranes?

A10: Molecular dynamics (MD) simulations are extensively used to investigate PGLa's membrane binding mechanism, providing atomic-level insights into its interactions with lipid molecules [, , , ]. These simulations help visualize its insertion, orientation, and pore formation within different membrane environments [, , , ].

Q10: Have any QSAR models been developed for PGLa and its analogs?

A11: QSAR models, correlating PGLa's structure to its antimicrobial activity, are actively being explored. These models could aid in designing more potent and selective antimicrobial peptides based on PGLa's scaffold [].

Q11: How do modifications to PGLa's amino acid sequence affect its activity?

A12: Studies altering PGLa's sequence, especially involving hydrophobic residues and charges, have shown significant effects on its membrane binding, pore formation, hemolytic activity, and antimicrobial potency [, ]. These findings highlight the delicate balance required for optimal activity and selectivity [, ].

Q12: Are there specific SHE regulations regarding PGLa research and development?

A12: As a peptide with potential therapeutic applications, PGLa research and development fall under general guidelines for safe handling of biological materials and pharmaceuticals. Researchers adhere to established laboratory safety procedures and ethical considerations.

Q13: What in vitro models are used to assess PGLa's antimicrobial activity?

A16: PGLa's efficacy is commonly evaluated in vitro using bacterial growth inhibition assays, determining its minimum inhibitory concentration (MIC) against various bacterial strains [, ]. Additionally, liposome leakage assays are employed to assess its membrane permeabilization activity [, ].

Q14: Has PGLa been tested in animal models of bacterial infection?

A17: While in vivo studies specifically focusing on PGLa's efficacy against bacterial infections are limited within the provided research, its potential in biomedical applications, as demonstrated by its incorporation into biocompatible materials, suggests a promising avenue for future investigations [, ].

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